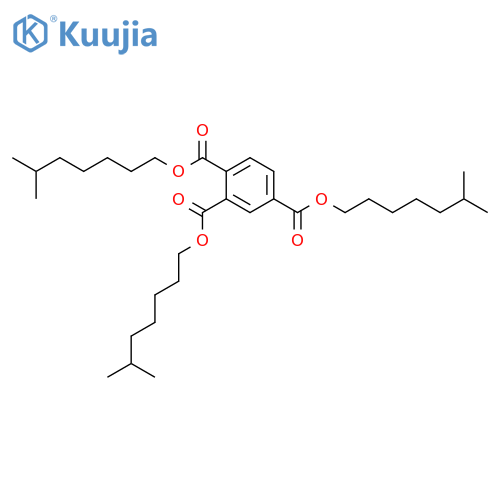Cas no 27251-75-8 (1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester)

27251-75-8 structure
商品名:1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester
1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester
- TRI-ISO-OCTYL TRIMELLITATE
- Triisooctyltrimellitate
- tris(6-methylheptyl) benzene-1,2,4-tricarboxylate
- 1,2,4-Benzenetricarboxylic acid,triisooctyl ester
- tricapryl trimellitate
- Triisooctyl benzene-1,2,4-tricarboxylate
- tris(6-methylheptyl) benzene-1, 2, 4-tricarboxylate
- Triisooctyl trimellitate
- TRIMELLITIC ACID, TRIISOOCTYL ESTER
- NS00049801
- 27251-75-8
- UNII-CX7AKB1590
- 1,2,4-Benzenetricarboxylic acid, triisooctyl ester
- EINECS 248-365-7
- 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisooctyl ester
- Q27275874
- SCHEMBL54709
- CX7AKB1590
-
- インチ: InChI=1S/C33H54O6/c1-25(2)16-10-7-13-21-37-31(34)28-19-20-29(32(35)38-22-14-8-11-17-26(3)4)30(24-28)33(36)39-23-15-9-12-18-27(5)6/h19-20,24-27H,7-18,21-23H2,1-6H3
- InChIKey: WDRCVXGINNJWPH-UHFFFAOYSA-N
- ほほえんだ: CC(CCCCCOC(C1=CC=C(C(OCCCCCC(C)C)=O)C(C(OCCCCCC(C)C)=O)=C1)=O)C
計算された属性
- せいみつぶんしりょう: 546.39200
- どういたいしつりょう: 546.392
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 39
- 回転可能化学結合数: 24
- 複雑さ: 671
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.9A^2
- 疎水性パラメータ計算基準値(XlogP): 10.9
じっけんとくせい
- 密度みつど: 0.992
- ふってん: 585°Cat760mmHg
- フラッシュポイント: 238.3°C
- 屈折率: 1.488
- PSA: 78.90000
- LogP: 8.80620
1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AZ95770-100g |
1,2,4-Benzenetricarboxylic acid, triisooctyl ester |
27251-75-8 | 100g |
$117.00 | 2024-04-20 | ||
| A2B Chem LLC | AZ95770-250g |
1,2,4-Benzenetricarboxylic acid, triisooctyl ester |
27251-75-8 | 250g |
$133.00 | 2024-04-20 |
1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester 関連文献
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
27251-75-8 (1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester) 関連製品
- 26761-40-0(Diisodecyl Phthalate (mixture of branched chain isomers))
- 6422-86-2(Dioctyl Terepthalate)
- 84-75-3(Di-n-hexyl Phthalate)
- 84-77-5(Didecyl Phthalate (~90%))
- 28553-12-0(Diisononyl phthalate)
- 84-74-2(Dibutyl phthalate)
- 117-81-7(Bis(2-ethylhexyl) phthalate)
- 27554-26-3(Diisooctyl phthalate)
- 85-68-7(Benzyl butyl phthalate)
- 94-46-2(Isopentyl benzoate)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
